molecular formula C20H24O6 B077160 Dibenzo-18-crown-6 CAS No. 14187-32-7

Dibenzo-18-crown-6

Cat. No. B077160
CAS RN: 14187-32-7
M. Wt: 360.4 g/mol
InChI Key: YSSSPARMOAYJTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Dibenzo-18-crown-6 is synthesized through various chemical reactions. For example, one study describes the microwave-assisted synthesis from catechol and disubstituted diethylene glycol under specific conditions (Kai et al., 2011).
  • Another synthesis method involves nitration reaction and catalytic hydrogenation, as described in the synthesis of derivatives like di(nitrobenzo)-18-crown-6 (Wu et al., 2018).

Molecular Structure Analysis

  • The molecular structure of dibenzo-18-crown-6 has been extensively studied. For instance, its hydrated clusters have been investigated using laser-induced fluorescence and IR-UV double resonance spectroscopy, revealing two conformers named "boat" and "chair I" (Kusaka et al., 2008).
  • Another study focuses on the conformational analysis of dibenzo-18-crown-6, comparing it with 18-crown-6, and discusses its non-planar nature and the stabilization by intramolecular hydrogen bond (Al-Jallal & El-Azhary, 2017).

Chemical Reactions and Properties

  • Dibenzo-18-crown-6's chemical properties, especially its complexation behavior with various cations, have been a subject of interest. For example, its complexation with lanthanoid nitrates shows specific binding behaviors (Yang et al., 2008).
  • The compound's interaction with hydronium ion has also been explored through NMR, IR, and theoretical study, providing insights into its complexation dynamics (Kr̆íž et al., 2008).

Physical Properties Analysis

  • The physical properties of dibenzo-18-crown-6, such as crystal structure and optical properties, have been studied. For instance, the synthesis and crystal structure of dibenzo-18-crown-6 sodium isopolytungstates are discussed in a study, highlighting its unique organic-inorganic sandwich-type structure (Li et al., 2002).

Chemical Properties Analysis

  • The chemical properties of dibenzo-18-crown-6, particularly its ability to form complexes and its interaction with other molecules, have been the focus of various studies. For example, the structure of its complexes with different molecules like water, ammonia, and methanol shows evidence of molecular recognition during complexation (Kusaka et al., 2011).

Scientific Research Applications

  • Selective Ion Transport : A study by Igawa et al. (1985) found that a liquid membrane containing Dibenzo-18-crown-6 effectively transports potassium ions selectively, a process facilitated by the carrier relay mechanism. The efficiency of this ion transport increases with the crown ether concentration and applied voltage (Igawa et al., 1985).

  • Coordination Chemistry : Fromm et al. (2002) demonstrated that Dibenzo-18-crown-6 can complex with a sodium cation, allowing further coordination of iodide and another oxygen donor ligand. This results in asymmetric coordination spheres and molecular units with optical birefringence dispersion properties (Fromm et al., 2002).

  • Membrane Ion Transport : A modified Dibenzo-18-crown-6 was used by Kobuke and Yamamoto (1990) in a liposomal membrane to mediate sodium transport. This demonstrates its potential in creating ion-exchange mechanisms in biological systems (Kobuke & Yamamoto, 1990).

  • Chromatography Applications : Mangia et al. (1977) explored the use of Dibenzo-18-crown-6 in high-pressure liquid chromatography for the extraction of mercury halides. This technique could be applied in analytical chemistry for the separation and analysis of specific compounds (Mangia et al., 1977).

  • Analytical Separation of Metals : Lad and Mohite (2014) developed a method using poly[dibenzo-18-crown-6] for chromatographic separation of Nd(III) from other metal ions, demonstrating its effectiveness in separating specific elements from complex mixtures (Lad & Mohite, 2014).

  • Macrocyclic and Supramolecular Chemistry : The discovery of Dibenzo-18-crown-6 by Charles J. Pedersen marked significant advancements in macrocyclic and supramolecular chemistry, particularly in studying molecular recognition processes (Izatt, 2017).

  • Stability in Mixed Solvents : Konášová et al. (2016) investigated the stability of Dibenzo-18-crown-6 complexes in water/organic solvents, contributing to our understanding of noncovalent interactions and ionic mobility in mixed solvent systems (Konášová et al., 2016).

Safety And Hazards

Dibenzo-18-crown-6 may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . Dibenzo-18-crown-6 has been used in the development of stable perovskite solar cells .

properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene
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InChI

InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSSSPARMOAYJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
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Molecular Formula

C20H24O6
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Related CAS

77110-11-3
Record name Poly(dibenzo-18-crown-6)
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DSSTOX Substance ID

DTXSID6022428
Record name Dibenzo-18-crown-6
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Molecular Weight

360.4 g/mol
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Physical Description

Light beige fibers or powder; [Alfa Aesar MSDS]
Record name Dibenzo-18-crown-6
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Product Name

Dibenzo-18-crown-6

CAS RN

14187-32-7
Record name Dibenzo-18-crown-6
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Record name DIBENZO-18-CROWN-6
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Record name Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-
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Record name Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
J Kříž, J Dybal, E Makrlík… - The Journal of Physical …, 2008 - ACS Publications
Interaction of dibenzo-18-crown-6 (DBC) with H 3 O + (HP) in nitrobenzene-d 5 and dichloromethane-d 2 was studied by using 1 H and 13 C NMR spectra and relaxations, FTIR spectra, …
Number of citations: 108 pubs.acs.org
E Makrlík, J Hálová, M Kyrš - Collection of Czechoslovak …, 1984 - cccc.uochb.cas.cz
… The stability constants for the ML + complex species, where M + is an alkali metal cation and L is dibenzo-18-crown-6, in nitrobenzene saturated with water were calculated by …
Number of citations: 185 cccc.uochb.cas.cz
A Sadakane, T Iwachido, K Tôei - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The distribution of alkali metal picrate complexes of macrocyclic polyether (dibenzo-18-crown-6) between water and benzene was investigated. The polyether-cation complexes were …
Number of citations: 147 www.journal.csj.jp
JD Anderson, ES Paulsen, DV Dearden - International Journal of Mass …, 2003 - Elsevier
… Dibenzo-18-crown-6 (DB18C6 hereafter) was one of the first crown ethers described by Pedersen [1] … Comparison of complex stability constants for 18-crown-6 and dibenzo-18-crown-6 …
Number of citations: 97 www.sciencedirect.com
Y Takeda - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… Stabilities and selectivities on complexation of 18crown-6 (18C6) and dibenzo-18-crown-6 (DB18C6) with alkali metal ions in various solvents have been studied in detail.**) However, …
Number of citations: 76 www.journal.csj.jp
Hİ Uğraş, Ü Çakir, A Azi̇zoğlu, T Kilic… - Journal of inclusion …, 2006 - Springer
… Benzo-18crown-6, dibenzo-18-crown-6 and dibenzo-24-crown-8 were synthesized … coefficient, 1.000; NCr, no crown ether in solution; Cr: Dibenzo-18-crown-6 crown ether. KD, …
Number of citations: 24 link.springer.com
AG Vendilo, DI Djigailo, SV Smirnova… - Molecules, 2009 - mdpi.com
… The higher selectivity of dibenzo-18-crown-6 to K + over Na + in N-octadecylisoquinolinium … mentioned RTILs in the presence of 18C6 and dibenzo-18-crown-6 (DB18C6, L) and to …
Number of citations: 34 www.mdpi.com
Y Li, E Wang, S Wang, Y Lu, C Hu, N Hu… - Journal of molecular …, 2002 - Elsevier
… Here we report the synthesis and crystal structures of two novel dibenzo-18-crown-6 sodium isopolytungstates, [(DB18C6)(CH 3 OH)Na] 2 W 6 O 19 ·DB18C6·H 2 O 1 and [(DB18C6)(…
Number of citations: 32 www.sciencedirect.com
S Katsuta, H Tachibana, Y Takeda - Journal of solution chemistry, 2002 - Springer
… dibenzo24-crown-8 (DB24C8) and dibenzo-18-crown-6 (DB18C6) in water have been determined by a … macrocyclic ligands, such as dibenzo-18-crown-6 (DB18C6); the constants were …
Number of citations: 38 link.springer.com
Y Takeda, H Kat\= - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… The crown ethers included in this work are 15-crown-5 (15C5), 18-crown-6 (18C6), and dibenzo18-crown-6 (DB18C6). The sizes of these three compounds differ from one another. The …
Number of citations: 108 www.journal.csj.jp

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